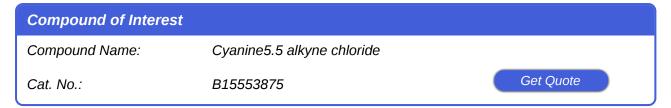


Cyanine5.5 Alkyne for Super-Resolution Microscopy: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Super-resolution microscopy (SRM) has overcome the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale precision[1][2]. Achieving this level of detail is critically dependent on the quality of fluorescent labeling[1]. Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent dye that offers exceptional brightness and photostability, making it a valuable tool for advanced imaging applications[3][4]. Its alkyne functional group allows for highly specific and efficient covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction commonly known as "click chemistry"[5][6]. This application note provides detailed protocols for using Cy5.5 alkyne to label cellular targets for super-resolution imaging by direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Key Features of Cyanine5.5 Alkyne

- Near-Infrared Emission: Minimizes autofluorescence from biological specimens, leading to a high signal-to-noise ratio[3].
- High Photostability and Brightness: Well-suited for imaging low-abundance targets and for the demanding illumination conditions of super-resolution microscopy[7].



- Bioorthogonal Labeling: The alkyne group reacts selectively with azides via click chemistry, ensuring specific labeling of the target molecule with minimal off-target effects[6][8].
- pH Insensitivity: Maintains consistent fluorescence in a wide physiological pH range (pH 4 to 10)[3][7].
- Proven Efficacy in dSTORM: Cyanine dyes are among the best photoswitchable fluorophores for dSTORM, exhibiting robust blinking properties and high photon counts[9][10] [11].

Photophysical and Chemical Properties

The properties of Cyanine5.5 make it an excellent candidate for fluorescence imaging. It is spectrally similar to other common dyes like Alexa Fluor® 680 and DyLight® 680[3].

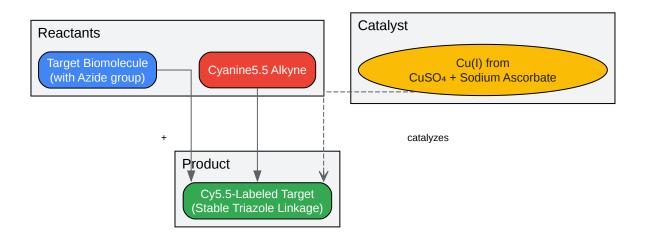
Property	Value	Reference
Excitation Maximum (λex)	~675 - 684 nm	[5][12]
Emission Maximum (λem)	~694 - 710 nm	[5][12]
Molar Extinction Coefficient (ε)	190,000 M ⁻¹ cm ⁻¹	[12]
Quantum Yield (Φ)	0.28	[12]
Reactive Group	Terminal Alkyne	[3][8]
Reaction	Copper-Catalyzed Azide- Alkyne Cycloaddition (CuAAC)	[3][6]
Spectrally Similar Dyes	Alexa Fluor® 680, DyLight® 680, IRDye® 680	[3]

Principle of Labeling: Click Chemistry

Labeling with Cy5.5 alkyne is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide group introduced into a target biomolecule[6]. The azide can be incorporated into proteins, glycans, or nucleic acids using metabolic labeling with azide-functionalized precursors[13][14]. The reaction is highly efficient and can be performed in



complex biological environments, including inside fixed and permeabilized cells[6][14]. The use of a copper-chelating ligand, such as THPTA, is recommended to increase reaction efficiency and protect biological samples from copper-induced damage[13][14].



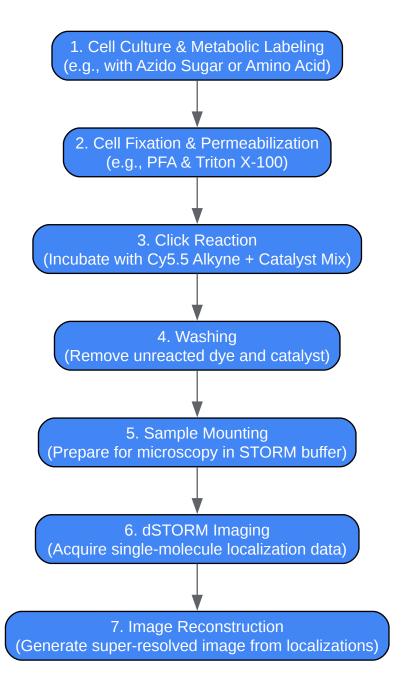
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Figure 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for labeling.

Experimental Workflow for Super-Resolution Microscopy

The overall process involves introducing an azide handle into the cellular target of interest, followed by fixation, permeabilization, click-labeling with Cy5.5 alkyne, and finally, superresolution imaging.





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Figure 2. Experimental workflow for labeling and dSTORM imaging with Cy5.5 alkyne.

Protocols

Protocol 1: Metabolic Labeling and Cell Preparation

This protocol describes the introduction of azide groups into cellular proteins using an azide-modified amino acid analog, L-azidohomoalanine (AHA). This method can be adapted for other



azide precursors like azido sugars (e.g., Ac4GalNAz) for glycan labeling[13].

Materials:

- Cells of interest cultured on imaging-grade glass-bottom dishes or coverslips.
- Methionine-free cell culture medium.
- L-azidohomoalanine (AHA).
- Phosphate-Buffered Saline (PBS).
- Fixation Buffer: 3-4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer: 0.1-0.2% Triton™ X-100 in PBS.
- Quenching Buffer: 100 mM Glycine or 0.1% NaBH4 in PBS.

Procedure:

- Replace the standard culture medium with methionine-free medium and incubate the cells for 1 hour to deplete endogenous methionine.
- Add AHA to the methionine-free medium to a final concentration of 25-50 μM.
- Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
- Wash the cells three times with warm PBS.
- Fix the cells with Fixation Buffer for 10-15 minutes at room temperature [15].
- Wash the cells three times with PBS.
- Optional but recommended: Quench the excess PFA with Quenching Buffer for 5-7 minutes to reduce background fluorescence[15].
- Wash the cells three times with PBS.



- Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature[15].
- Wash the cells three times with PBS. The sample is now ready for click labeling.

Protocol 2: CuAAC Click Labeling with Cyanine5.5 Alkyne

This protocol uses a pre-mixed catalyst solution to label the azide-modified proteins with Cy5.5 alkyne. All steps should be performed while protecting the sample from light.

Materials:

- Azide-labeled cells on coverslips (from Protocol 1).
- Cyanine5.5 alkyne stock solution (e.g., 1-10 mM in DMSO).
- Click Reaction Cocktail (prepare fresh):
 - Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
 - Copper-chelating ligand solution (e.g., 100 mM THPTA in water).
 - Sodium Ascorbate solution (e.g., 200 mM in water, prepared immediately before use).
 - PBS.

Procedure:

- Prepare the Click Reaction Cocktail. For a final volume of 200 μL per coverslip, mix the components in the following order to achieve the desired final concentrations:
 - 150 μL PBS.
 - Cyanine5.5 alkyne to a final concentration of 2-20 μM.
 - Sodium Ascorbate to a final concentration of 2.5-5 mM[13].



- THPTA ligand to a final concentration of 250-500 μM[13].
- CuSO₄ to a final concentration of 50-100 μ M[13]. Vortex briefly after each addition.
- Remove the PBS from the coverslip and immediately add the Click Reaction Cocktail.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells extensively (at least 5 times) with PBS to remove all unreacted components.
- The sample can be stored in PBS at 4°C for a short period before imaging.

Protocol 3: dSTORM Super-Resolution Imaging

Materials:

- Labeled cells on coverslips (from Protocol 2).
- STORM Imaging Buffer (prepare fresh):
 - Buffer A: 10 mM Tris-HCl (pH 8.0) with 50 mM NaCl.
 - Buffer B: 50 mM Tris-HCl (pH 8.0) with 10 mM NaCl and 10% (w/v) glucose.
 - \circ GLOX solution: 14 mg Glucose Oxidase + 50 μL Catalase in 200 μL of Buffer A. Store at 4°C for up to one week[9].
 - 1 M MEA (cysteamine) solution in HCl (pH 7.5-8.5). Store aliquots at -20°C[9].
 - $\circ~$ To prepare the final imaging buffer, add 10 μL of GLOX solution and 10 μL of 1 M MEA to 1 mL of Buffer B.

Procedure:

- Mount the coverslip onto a microscope slide with a chamber or onto a clean imaging dish.
- Remove the PBS and add the freshly prepared STORM Imaging Buffer[16]. Seal the chamber to prevent oxygen re-entry.



- Place the sample on a super-resolution microscope equipped for dSTORM (e.g., with TIRF illumination and appropriate laser lines).
- Use a ~647 nm laser for excitation and to drive the Cy5.5 dye into a dark state[10][16]. The power should be high enough to achieve single-molecule blinking (e.g., 0.5-2 kW/cm²).
- A lower power ~405 nm laser can be used intermittently to assist in reactivating the Cy5.5 fluorophores from the dark state back to an emissive state, although for dSTORM with thiols, this is not always necessary[10].
- Acquire a time-series of 10,000-50,000 frames with a high-sensitivity camera (e.g., EMCCD or sCMOS) at a high frame rate (e.g., 50-100 Hz).
- Analyze the acquired image stack using appropriate localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software) to identify the precise coordinates of each single-molecule blinking event.
- Render the final super-resolution image from the table of localizations.

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